molecular formula C22H30ClNO2 B12770742 beta-(Diethylaminomethyl)-beta-ethyl-phenethyl alcohol benzoate hydrochloride CAS No. 102586-20-9

beta-(Diethylaminomethyl)-beta-ethyl-phenethyl alcohol benzoate hydrochloride

Cat. No.: B12770742
CAS No.: 102586-20-9
M. Wt: 375.9 g/mol
InChI Key: XMGKUKGPSZQSJW-UHFFFAOYSA-N
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Description

Beta-(Diethylaminomethyl)-beta-ethyl-phenethyl alcohol benzoate hydrochloride: is a synthetic compound known for its diverse applications in various scientific fields. This compound is characterized by its complex structure, which includes a phenethyl alcohol core substituted with diethylaminomethyl and ethyl groups, and a benzoate ester moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-(Diethylaminomethyl)-beta-ethyl-phenethyl alcohol benzoate hydrochloride typically involves multiple steps:

  • Formation of Phenethyl Alcohol Core: : The initial step involves the synthesis of the phenethyl alcohol core. This can be achieved through the reduction of phenylacetic acid using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Introduction of Diethylaminomethyl Group: : The phenethyl alcohol is then reacted with diethylamine in the presence of formaldehyde to introduce the diethylaminomethyl group. This step is typically carried out under basic conditions using sodium hydroxide (NaOH) as a catalyst.

  • Ethyl Substitution: : The ethyl group is introduced via an alkylation reaction using ethyl bromide (C2H5Br) in the presence of a strong base like potassium carbonate (K2CO3).

  • Benzoate Ester Formation: : The final step involves the esterification of the alcohol with benzoic acid in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to form the benzoate ester.

  • Hydrochloride Salt Formation: : The compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity.

    Purification Techniques: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.

    Quality Control: Rigorous quality control measures, including spectroscopic and chromatographic analysis, are implemented to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl alcohol moiety, forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoate ester back to the alcohol.

    Substitution: The diethylaminomethyl group can participate in nucleophilic substitution reactions, where the diethylamine can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2R) can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Conversion to the corresponding alcohol.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

Biology

    Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Cell Signaling: It helps in understanding cell signaling mechanisms due to its structural similarity to certain neurotransmitters.

Medicine

    Pharmaceutical Development: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Diagnostic Tools: It is used in the development of diagnostic reagents and imaging agents.

Industry

    Material Science: The compound is used in the synthesis of polymers and other materials with specific properties.

    Agrochemicals: It serves as an intermediate in the production of pesticides and herbicides.

Mechanism of Action

The mechanism of action of beta-(Diethylaminomethyl)-beta-ethyl-phenethyl alcohol benzoate hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It influences various biochemical pathways, including those involved in neurotransmission and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Beta-(Diethylaminomethyl)-beta-ethyl-phenethyl alcohol acetate
  • Beta-(Diethylaminomethyl)-beta-ethyl-phenethyl alcohol propionate
  • Beta-(Diethylaminomethyl)-beta-ethyl-phenethyl alcohol butyrate

Uniqueness

  • Structural Features : The presence of the benzoate ester and hydrochloride salt form distinguishes it from other similar compounds.
  • Reactivity : Its unique reactivity profile, particularly in substitution and oxidation reactions, sets it apart.
  • Applications : The compound’s diverse applications in various scientific fields highlight its versatility and importance.

This detailed article provides a comprehensive overview of beta-(Diethylaminomethyl)-beta-ethyl-phenethyl alcohol benzoate hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

102586-20-9

Molecular Formula

C22H30ClNO2

Molecular Weight

375.9 g/mol

IUPAC Name

[2-(diethylaminomethyl)-2-phenylbutyl] benzoate;hydrochloride

InChI

InChI=1S/C22H29NO2.ClH/c1-4-22(17-23(5-2)6-3,20-15-11-8-12-16-20)18-25-21(24)19-13-9-7-10-14-19;/h7-16H,4-6,17-18H2,1-3H3;1H

InChI Key

XMGKUKGPSZQSJW-UHFFFAOYSA-N

Canonical SMILES

CCC(CN(CC)CC)(COC(=O)C1=CC=CC=C1)C2=CC=CC=C2.Cl

Origin of Product

United States

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